Cas no 112029-98-8 ((1-Methyl-1H-pyrazol-4-yl)methanol)

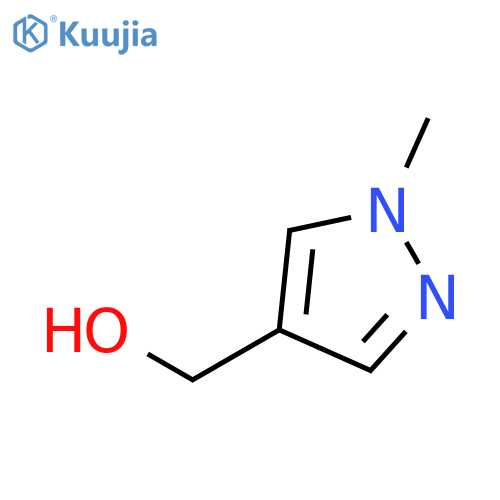

112029-98-8 structure

商品名:(1-Methyl-1H-pyrazol-4-yl)methanol

(1-Methyl-1H-pyrazol-4-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (1-Methyl-1H-pyrazol-4-yl)methanol

- 1-Methyl-1H-pyrazole-4-methanol

- 4-Hydroxymethyl-1-Methylpyrazole

- (1-methylpyrazol-4-yl)methanol

- 4-(Hydroxymethyl)-1-methylpyrazole

- (1-methyl-4-pyrazolyl)methanol

- 1H-pyrazole-4-methanol, 1-methyl-

- (1-methyl-1H-pyrazol-4-yl)methanol(SALTDATA: FREE)

- (1-Methyl-1H-pyrazol-4-yl)-methanol

- (1-methylpyrazol-4-yl)methan-1-ol

- PubChem13305

- KSC903E2F

- AMOT0258

- 1-Methyl-1h-pyrazol-4-methanol

- 1-methyl-4-hydroxymethylpyrazole

- QSXREDPBMQKKAY-UHFFFAOYSA-N

- BBL016024

- SCHEMBL1208394

- F2124-0699

- J-504893

- 112029-98-8

- SY017187

- BB 0257700

- DTXSID00474803

- AM20080070

- Z198954582

- CS-W004779

- EN300-24530

- FT-0657026

- AC-6342

- AKOS000119266

- PB19942

- 1H-Pyrazole-4-methanol,1-methyl-

- MFCD01822311

- BS-12807

- (1-Methyl-1H-pyrazol-4-yl...

- DB-016245

- ALBB-012453

- STK312513

-

- MDL: MFCD01822311

- インチ: 1S/C5H8N2O/c1-7-3-5(4-8)2-6-7/h2-3,8H,4H2,1H3

- InChIKey: QSXREDPBMQKKAY-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])([H])C1C([H])=NN(C([H])([H])[H])C=1[H]

計算された属性

- せいみつぶんしりょう: 112.06400

- どういたいしつりょう: 112.063662883 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 76.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 112.13

- トポロジー分子極性表面積: 38

- 疎水性パラメータ計算基準値(XlogP): -0.7

じっけんとくせい

- 密度みつど: 1.16

- ふってん: 244 ºC

- フラッシュポイント: 101 ºC

- 屈折率: 1.552

- PSA: 38.05000

- LogP: -0.08760

(1-Methyl-1H-pyrazol-4-yl)methanol セキュリティ情報

- 危害声明: H315-H319-H335

- 危険レベル:IRRITANT

(1-Methyl-1H-pyrazol-4-yl)methanol 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(1-Methyl-1H-pyrazol-4-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | BS-12807-5G |

(1-methyl-1H-pyrazol-4-yl)methanol |

112029-98-8 | >95% | 5g |

£182.00 | 2023-09-09 | |

| Enamine | EN300-24530-25.0g |

(1-methyl-1H-pyrazol-4-yl)methanol |

112029-98-8 | 95% | 25.0g |

$420.0 | 2024-06-19 | |

| TRC | M320920-50mg |

(1-Methyl-1H-pyrazol-4-yl)methanol |

112029-98-8 | 50mg |

$ 65.00 | 2022-06-04 | ||

| Key Organics Ltd | BS-12807-10G |

(1-methyl-1H-pyrazol-4-yl)methanol |

112029-98-8 | >95% | 10g |

£335.00 | 2023-09-09 | |

| Key Organics Ltd | BS-12807-5MG |

(1-methyl-1H-pyrazol-4-yl)methanol |

112029-98-8 | >95% | 5mg |

£46.00 | 2023-09-09 | |

| abcr | AB216682-100 g |

(1-Methyl-1H-pyrazol-4-yl)methanol, 95%; . |

112029-98-8 | 95% | 100g |

€1,191.90 | 2023-03-08 | |

| Enamine | EN300-24530-1.0g |

(1-methyl-1H-pyrazol-4-yl)methanol |

112029-98-8 | 95% | 1.0g |

$33.0 | 2024-06-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02502-5G |

(1-methyl-1H-pyrazol-4-yl)methanol |

112029-98-8 | 97% | 5g |

¥ 376.00 | 2023-04-06 | |

| Fluorochem | 036306-10g |

1-Methyl-1H-pyrazol-4-yl)methanol |

112029-98-8 | 95% | 10g |

£73.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M172072-1g |

(1-Methyl-1H-pyrazol-4-yl)methanol |

112029-98-8 | 97% | 1g |

¥109.90 | 2023-09-01 |

(1-Methyl-1H-pyrazol-4-yl)methanol 関連文献

-

Nicu-Cosmin Ostache,Marie-Aude Hiebel,Adriana-Lumini?a F?naru,Hassan Allouchi,Gérald Guillaumet,Franck Suzenet RSC Adv. 2021 11 9756

112029-98-8 ((1-Methyl-1H-pyrazol-4-yl)methanol) 関連製品

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:112029-98-8)(1-Methyl-1H-pyrazol-4-yl)methanol

清らかである:99%/99%

はかる:100g/500g

価格 ($):366.0/1361.0